2-methyl-3-thiocyanato-1H-indole
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Overview
Description
2-methyl-3-thiocyanato-1H-indole is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural products and synthetic pharmaceuticals . The thiocyanato group at the 3-position of the indole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-thiocyanato-1H-indole typically involves the thiocyanation of indole derivatives. One common method is the reaction of 2-methylindole with thiocyanogen or thiocyanate salts under oxidative conditions . The reaction can be catalyzed by various agents, including palladium catalysts, and often requires the presence of an oxidizing agent such as hydrogen peroxide or iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Microwave-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-thiocyanato-1H-indole undergoes various chemical reactions, including:
Oxidation: The thiocyanato group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanato group can yield thiol derivatives.
Substitution: The thiocyanato group can be substituted by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-3-thiocyanato-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications
Properties
Molecular Formula |
C10H8N2S |
---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
(2-methyl-1H-indol-3-yl) thiocyanate |
InChI |
InChI=1S/C10H8N2S/c1-7-10(13-6-11)8-4-2-3-5-9(8)12-7/h2-5,12H,1H3 |
InChI Key |
IPLZQMZJWJQPEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SC#N |
Origin of Product |
United States |
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